![molecular formula C6H2Cl2N2S B175117 4,5-Dichlorothieno[2,3-d]pyrimidine CAS No. 137240-10-9](/img/structure/B175117.png)
4,5-Dichlorothieno[2,3-d]pyrimidine
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Overview
Description
“4,5-Dichlorothieno[2,3-d]pyrimidine” is an organic compound that belongs to the family of pyrimidine molecules . It has a molecular weight of 206.07 .
Molecular Structure Analysis
The molecular structure of “4,5-Dichlorothieno[2,3-d]pyrimidine” is represented by the Inchi Code: 1S/C6H3Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2,11H
. This compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Microbial Activity
4,5-Dichlorothieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), and anti-fungal activity on Aspergillus niger and Fusarium oxysporum . These compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .
Anti-Tubercular Activity
Thienopyrimidines, a class of compounds that includes 4,5-Dichlorothieno[2,3-d]pyrimidine, are known for their antitubercular activity .
Anti-Fungal Activity
Apart from their antibacterial properties, these compounds also exhibit antifungal activity .
Anti-Viral Activity
Thienopyrimidines are also known for their antiviral properties .
Anti-Inflammatory Activity
These compounds have been found to exhibit anti-inflammatory properties .
Anti-Diabetic Activity
Thienopyrimidines, including 4,5-Dichlorothieno[2,3-d]pyrimidine, have been associated with antidiabetic activity .
Antioxidant Activity
These compounds are also known for their antioxidant properties .
Anti-Cancer Activity
Thienopyrimidines have been associated with anticancer activity . In fact, some derivatives of 4,5-Dichlorothieno[2,3-d]pyrimidine have shown excellent anticancer activity against certain cell lines .
Safety and Hazards
The safety information for “4,5-Dichlorothieno[2,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 4,5-Dichlorothieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of glucose metabolism.
Mode of Action
4,5-Dichlorothieno[2,3-d]pyrimidine interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto the enzyme
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme suggests that it may affect the fatty acid biosynthesis pathway and the glucose metabolism pathway
Result of Action
It has been tested for itsin vitro antimicrobial activity on various bacteria and fungi . Among the synthesized compounds, some demonstrated significant antimicrobial activity .
properties
IUPAC Name |
4,5-dichlorothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGELLYDZWYBYEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577889 |
Source
|
Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorothieno[2,3-d]pyrimidine | |
CAS RN |
137240-10-9 |
Source
|
Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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